MPO Inhibition Selectivity Over CYP3A4
This compound exhibits an IC50 of 54 nM against myeloperoxidase (MPO) chlorination activity [1]. Direct comparison with the compound's own CYP3A4 inhibition (IC50 = 210 nM) reveals a 3.9-fold selectivity window for MPO over CYP3A4, a key off-target cytochrome P450 enzyme [1]. This selectivity profile is a quantifiable differentiator when evaluated against alternative MPO-targeting scaffolds.
| Evidence Dimension | Enzyme inhibition potency and selectivity |
|---|---|
| Target Compound Data | IC50 = 54 nM (MPO); IC50 = 210 nM (CYP3A4) |
| Comparator Or Baseline | CYP3A4 (off-target) |
| Quantified Difference | 3.9-fold selectivity for MPO over CYP3A4 |
| Conditions | MPO chlorination activity assay: 10 min incubation followed by NaCl addition, aminophenyl fluorescein detection. CYP3A4 time-dependent inhibition assay: 30 min measurement. |
Why This Matters
A defined selectivity window over CYP3A4 informs medicinal chemistry decisions by quantifying a potential off-target liability relative to on-target potency, enabling prioritization of this scaffold over less selective alternatives.
- [1] BindingDB. BDBM50567714 (CHEMBL4855030). Affinity Data: MPO IC50 = 54 nM; CYP3A4 IC50 = 210 nM. Assay descriptions included. View Source
